(S)-Stiripentol-d9 is a deuterated derivative of stiripentol, an anticonvulsant medication primarily used in the treatment of epilepsy, particularly in patients with Dravet syndrome. This compound has garnered attention due to its unique pharmacological properties and mechanisms of action. The deuteration enhances its stability and may improve its pharmacokinetic profiles.
Stiripentol was first synthesized in the 1970s and has been used clinically since the early 2000s. The deuterated variant, (S)-Stiripentol-d9, is synthesized for research purposes, particularly to study its metabolic pathways and interactions in vivo.
(S)-Stiripentol-d9 is classified as a chiral compound due to the presence of a stereocenter. It belongs to the class of compounds known as benzodioxoles and is specifically categorized as a gamma-aminobutyric acid (GABA) receptor modulator.
The synthesis of (S)-Stiripentol-d9 involves several steps, typically starting from commercially available precursors. The synthetic route may include the following key reactions:
A detailed synthesis method includes using solvents such as ethanol and reagents like sodium hydroxide for condensation reactions. The process may involve monitoring via thin-layer chromatography to ensure completion, followed by purification techniques such as column chromatography to isolate the desired product with high yield and purity .
(S)-Stiripentol-d9 has a complex molecular structure characterized by its benzodioxole framework. The deuterated version retains the same core structure as stiripentol but includes deuterium at specific positions, which can be identified using nuclear magnetic resonance spectroscopy.
(S)-Stiripentol-d9 undergoes various chemical reactions typical for benzodioxole derivatives, including:
The stability of (S)-Stiripentol-d9 under different pH conditions has been studied using high-performance liquid chromatography, showing significant stability under alkaline conditions but some degradation under acidic conditions .
The mechanism of action of (S)-Stiripentol-d9 primarily involves modulation of GABA receptors and inhibition of certain metabolic enzymes:
Studies have shown that (S)-Stiripentol-d9 exhibits dose-dependent effects on lactate and pyruvate homeostasis, suggesting its role in metabolic regulation during seizures .
(S)-Stiripentol-d9 is primarily used in pharmacological research to:
(S)-Stiripentol-d9 is a deuterated analog of the anticonvulsant agent stiripentol, where nine hydrogen atoms are replaced by deuterium at specific molecular positions. Its chemical formula is C₁₄H₉D₉O₃, with a molecular weight of 243.35 g/mol [2] [6] [9]. The structure retains the core benzodioxole ring and allylic alcohol moiety of the parent compound, with deuterium atoms incorporated at the tert-butyl group (C(CH₃)₃ → C(CD₃)₃) and the methylenedioxy bridge (-OCH₂O- → -OCD₂O-) [2] [9]. This strategic deuteration minimizes metabolic degradation while preserving the pharmacophore’s stereoelectronic properties. The SMILES notation illustrates the (S)-configuration:O[C@H](C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]/C=C/C₁=CC₂=C(OCO₂)C=C₁
[3] [6].
Table 1: Structural Parameters of (S)-Stiripentol-d9
Property | Value |
---|---|
Molecular Formula | C₁₄H₉D₉O₃ |
Molecular Weight | 243.35 g/mol |
CAS Number | 1185239-64-8 |
Deuterium Positions | tert-Butyl group, methylenedioxy |
The chiral center at the allylic alcohol (C3 position) confers enantioselectivity to stiripentol. (S)-Stiripentol-d9 is the single-enantiomer form where the hydroxyl group occupies the S-configuration [3] [5] [7]. Absolute configuration is determined via:
Deuterium integration employs precision enolate chemistry and regioselective reduction:1. Lithium Enolate-Mediated Deuteration:- Stiripentol’s carbonyl precursor undergoes deprotonation with LDA (lithium diisopropylamide) to form a lithium enolate.- Quenching with D₂O introduces deuterium at the α-carbon, generating deuterated ketone intermediates [7].2. Regioselective Reduction:- The α,β-unsaturated ketone intermediate is reduced using asymmetric catalysts (e.g., CBS borane catalysts) to yield enantiomerically enriched (S)-allylic alcohol [7].3. Methylenedioxy Deuteration:- Benzodioxole precursors are treated with D₂/palladium catalysis to achieve H/D exchange at the methylene position [7].The process ensures >99% isotopic incorporation at designated sites [2] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3